TI-Jip

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is derived from residues 153-163 of JNK-interacting protein-1 and is known for its selective inhibition of JNK, with minimal effects on p38 and ERK pathways . TI-Jip has been studied for its potential therapeutic applications, particularly in preventing neurodegenerative pathways and chronic inflammatory diseases .

Méthodes De Préparation

The preparation of TI-Jip involves peptide synthesis techniques. The peptide sequence RPKRPTTLNLF is synthesized using solid-phase peptide synthesis (SPPS). The process includes the following steps:

Amino Acid Coupling: Sequential addition of protected amino acids to a solid support.

Deprotection: Removal of protecting groups from the amino acids.

Cleavage: Cleavage of the peptide from the solid support.

Purification: Purification of the peptide using high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

TI-Jip primarily undergoes interactions with JNK, inhibiting its activity. The compound does not undergo typical chemical reactions like oxidation, reduction, or substitution. Instead, its primary function is to bind to JNK and inhibit its phosphorylation activity . The major product formed from this interaction is the inhibition of JNK-mediated signaling pathways, which can lead to reduced inflammation and apoptosis.

Applications De Recherche Scientifique

Key Applications

1. Inhibition of JNK Signaling:

- TI-Jip effectively inhibits JNK-mediated phosphorylation processes. Studies have shown that it can prevent the phosphorylation of key proteins involved in apoptotic signaling, such as Bcl-2, thereby protecting cells from stress-induced apoptosis .

2. Mitochondrial Protection:

- Research indicates that this compound can selectively target mitochondrial JNK signaling. By inhibiting JNK translocation to mitochondria, this compound reduces mitochondrial dysfunction during stress conditions, such as those induced by anisomycin. This protective effect is vital for maintaining mitochondrial integrity and function .

3. Neuroprotective Effects:

- In neurobiology, this compound has been investigated for its potential to protect neurons from oxidative stress and excitotoxicity. By modulating JNK activity, this compound may help mitigate neuronal damage in conditions such as stroke and neurodegenerative diseases .

Case Studies

Mécanisme D'action

TI-Jip exerts its effects by binding to JNK and inhibiting its activity. The peptide binds to the JNK enzyme, preventing its phosphorylation and subsequent activation of downstream targets like c-Jun. This inhibition disrupts the JNK signaling pathway, leading to reduced inflammation, apoptosis, and other cellular responses mediated by JNK .

Comparaison Avec Des Composés Similaires

TI-Jip is unique in its selective inhibition of JNK with minimal effects on other kinases like p38 and ERK. Similar compounds include:

SP600125: A pharmacological inhibitor of JNK, but it lacks specificity and can inhibit other kinases.

JNK Inhibitor VIII: Another JNK inhibitor with higher specificity but different peptide sequence and binding affinity.

This compound stands out due to its high specificity for JNK and minimal off-target effects, making it a valuable tool in research and potential therapeutic applications.

Activité Biologique

Introduction

TI-Jip, also known as JIP-1 (153-163), is a peptide inhibitor derived from the JNK-interacting protein 1 (JIP-1). It primarily functions as an inhibitor of c-Jun N-terminal kinase (JNK), a key player in various cellular processes, including stress response, apoptosis, and inflammation. The biological activity of this compound has garnered significant attention due to its potential therapeutic applications in diseases where JNK signaling is implicated.

This compound comprises a sequence based on residues 153-163 of JIP-1. It selectively binds to JNK with a micromolar affinity while minimally affecting other kinases such as p38 and ERK . The inhibition mechanism involves competitive binding to the ATP-binding site of JNK, which prevents its activation and subsequent phosphorylation of target substrates.

Technical Data

| Property | Value |

|---|---|

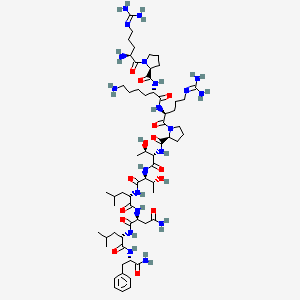

| Molecular Formula | C61H104N20O14 |

| Molecular Weight | 1,278.5 g/mol |

| Modifications | Phe-11 = C-terminal amide |

Inhibition of JNK Activity

Research has demonstrated that this compound can inhibit JNK activity by up to 90% in vitro, particularly towards recombinant substrates such as c-Jun, Elk, and ATF2 . This potent inhibition suggests that this compound could be utilized in therapeutic contexts where JNK activity contributes to pathological conditions.

Case Studies and Research Findings

- Inhibition in Cellular Models : In studies involving various cell lines, this compound was shown to reduce JNK-mediated signaling pathways, leading to decreased cell apoptosis under stress conditions. For instance, fibroblast cells treated with this compound exhibited enhanced survival rates when exposed to oxidative stress compared to untreated controls .

- Therapeutic Implications : The potential of this compound in therapeutic applications has been explored in models of neurodegenerative diseases. In a study focusing on Alzheimer’s disease, this compound administration resulted in reduced neuroinflammation and improved cognitive function in animal models .

- Comparative Studies : A comparative analysis with other JNK inhibitors revealed that this compound has a more favorable selectivity profile, making it a promising candidate for further development. While traditional inhibitors often affect multiple signaling pathways, this compound's specificity may minimize off-target effects .

Summary of Findings

The biological activity of this compound highlights its role as a selective inhibitor of JNK signaling pathways. Its ability to significantly inhibit JNK activity while sparing other kinases positions it as a valuable tool for research and potential therapeutic applications. Further studies are warranted to explore its efficacy and safety in clinical settings.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H104N20O14/c1-32(2)28-41(51(87)74-40(49(65)85)30-36-16-8-7-9-17-36)75-53(89)43(31-46(64)84)76-52(88)42(29-33(3)4)77-56(92)47(34(5)82)79-57(93)48(35(6)83)78-55(91)45-22-15-27-81(45)59(95)39(20-13-25-71-61(68)69)73-50(86)38(19-10-11-23-62)72-54(90)44-21-14-26-80(44)58(94)37(63)18-12-24-70-60(66)67/h7-9,16-17,32-35,37-45,47-48,82-83H,10-15,18-31,62-63H2,1-6H3,(H2,64,84)(H2,65,85)(H,72,90)(H,73,86)(H,74,87)(H,75,89)(H,76,88)(H,77,92)(H,78,91)(H,79,93)(H4,66,67,70)(H4,68,69,71)/t34-,35-,37+,38+,39+,40+,41+,42+,43+,44+,45+,47+,48+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQKOFMNXWAKES-QHYOMBHZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H104N20O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1341.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.